

Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 6-Nitroindoline-2-carboxylic acid

Cat. No.: B1600246

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Introduction

6-Nitroindoline-2-carboxylic acid and its derivatives represent a class of photoremovable protecting groups (PPGs), also known as "caged" compounds. These molecules are engineered to release a biologically active compound upon irradiation with light, typically in the UV-A or near-visible range. This property allows for precise spatial and temporal control over the release of substances like neurotransmitters, amino acids, and other bioactive molecules, making them invaluable tools in cellular biology, neuroscience, and drug delivery research. The 7-nitroindoline core provides the photosensitivity, and the caged molecule is typically attached via an amide linkage to the indoline nitrogen. Photolysis cleaves this bond, liberating the active molecule and a non-interfering byproduct.

Applications

Derivatives of **6-nitroindoline-2-carboxylic acid** are primarily utilized for the controlled release of bioactive molecules in biological systems. Key applications include:

- **Neuroscience Research:** The rapid and localized release of neurotransmitters such as L-glutamate and GABA allows for the precise mapping of neural circuits and the study of synaptic transmission.^[1]

- **Cellular Signaling Studies:** By releasing second messengers or enzyme substrates at specific times and locations within a cell, researchers can dissect complex signaling pathways.
- **Drug Delivery and Pharmacology:** The development of photoactivatable drugs that are only active at the site of illumination can reduce systemic side effects and improve therapeutic efficacy.
- **Peptide Synthesis:** Nitroindoline-based protecting groups have been employed in the synthesis of peptides, offering an orthogonal deprotection strategy using light.[\[2\]](#)

Physicochemical and Photolytic Properties

The efficiency of photolysis for nitroindoline derivatives is characterized by several key parameters, which are summarized in the table below. These values can be influenced by factors such as the specific derivative, solvent, and pH.

Compound/Derivative	Wavelength (nm)	Quantum Yield (Φ)	Photolysis Rate Constant (k)	Reference
MNI-Glu	720 (2-photon)	0.06 GM (cross-section)	-	[1]
MNI-Glu	UV	-	$130 \times 10^{-6} \text{ ms}^{-1}$	[3]
MDNI-Glu	UV	-	$650 \times 10^{-6} \text{ ms}^{-1}$	[3]
CDNI-Glu	UV	-	$832 \times 10^{-6} \text{ ms}^{-1}$	[3]
5-bromo-7-nitroindoline-S-ethylthiocarbamate	350	-	-	[4] [5]
5-bromo-7-nitroindoline-S-ethylthiocarbamate	710 (2-photon)	-	-	[4] [5]

Note: MNI (4-methoxy-7-nitroindoliny), MDNI, and CDNI are derivatives of 7-nitroindoline, which exhibit similar photochemical behavior to 6-nitroindoline derivatives. The data for thiocarbamate derivatives illustrates the versatility of the nitroindoline scaffold.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of a Caged Compound

This protocol outlines a general method for the photolytic release of a bioactive molecule from a **6-nitroindoline-2-carboxylic acid** derivative and its subsequent analysis.

Materials:

- Caged compound (e.g., 6-nitroindoliny-caged glutamate)
- Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)
- UV light source (e.g., mercury arc lamp with appropriate filters, or a UV LED)
- Quartz cuvette or appropriate sample holder
- Analytical instrument for detecting the released molecule (e.g., HPLC, mass spectrometer, or a biological assay)

Procedure:

- **Sample Preparation:** Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment.
- **Irradiation:** Transfer the sample solution to a quartz cuvette. Irradiate the sample with a UV light source at the appropriate wavelength (typically around 350 nm for one-photon excitation). The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule.

- **Analysis:** Following irradiation, analyze the sample to quantify the amount of released molecule. This can be achieved by various methods, such as HPLC with UV or fluorescence detection, mass spectrometry, or by measuring the biological response elicited by the released molecule.
- **Controls:** It is crucial to include control experiments, such as a sample of the caged compound that is not irradiated, and a sample of the expected photolysis byproduct to assess any potential biological activity.

Protocol 2: Synthesis of N-(6-Nitroindolin-1-ylcarbonyl) Amino Acid

This protocol provides a general method for the synthesis of a caged amino acid using a 6-nitroindoline derivative.

Materials:

- **6-Nitroindoline-2-carboxylic acid**
- Amino acid with protected functional groups (e.g., Boc-glycine)
- Coupling agent (e.g., DCC, HBTU)
- Base (e.g., DIPEA)
- Anhydrous solvent (e.g., DMF, DCM)

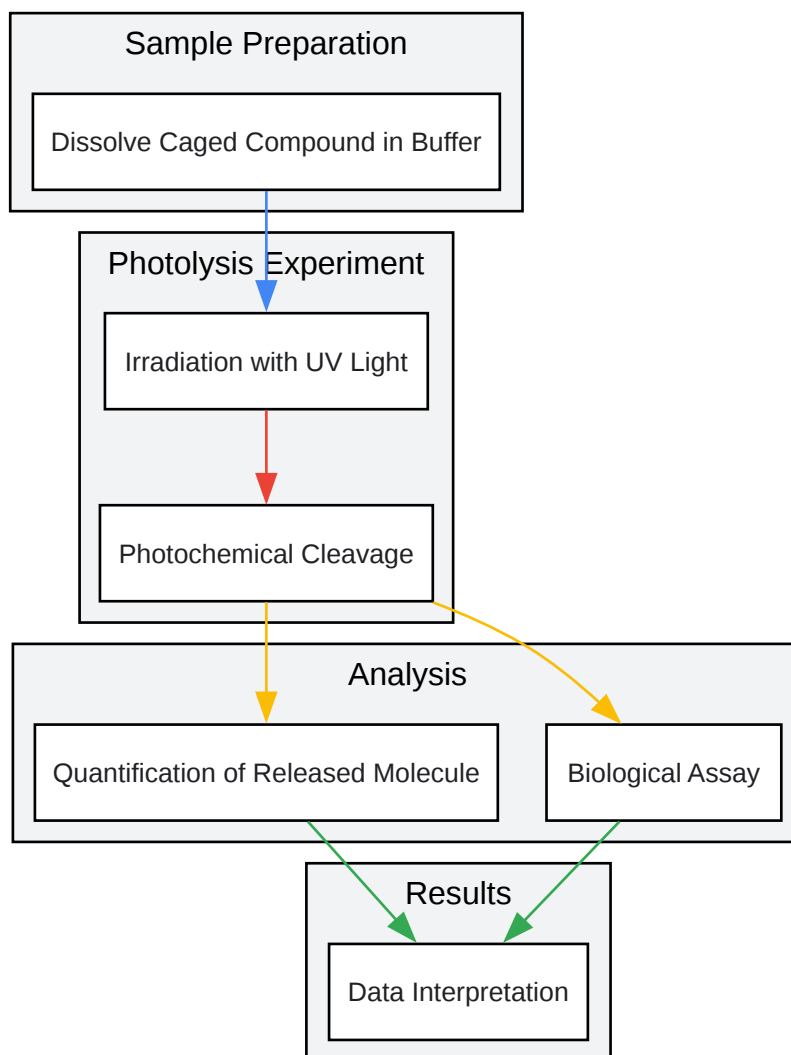
Procedure:

- **Activation of Carboxylic Acid:** Dissolve **6-nitroindoline-2-carboxylic acid** in an anhydrous solvent. Add the coupling agent and stir for a designated time at room temperature to activate the carboxylic acid.
- **Coupling Reaction:** In a separate flask, dissolve the protected amino acid and the base in an anhydrous solvent. Add the activated **6-nitroindoline-2-carboxylic acid** solution dropwise to the amino acid solution.

- **Reaction Monitoring:** Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up and Purification:** Once the reaction is complete, filter off any solid byproducts. Wash the organic layer with appropriate aqueous solutions to remove unreacted starting materials and coupling reagents. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
- **Deprotection:** Remove the protecting group from the amino acid (e.g., TFA for Boc group) to yield the final caged amino acid.

Visualizations

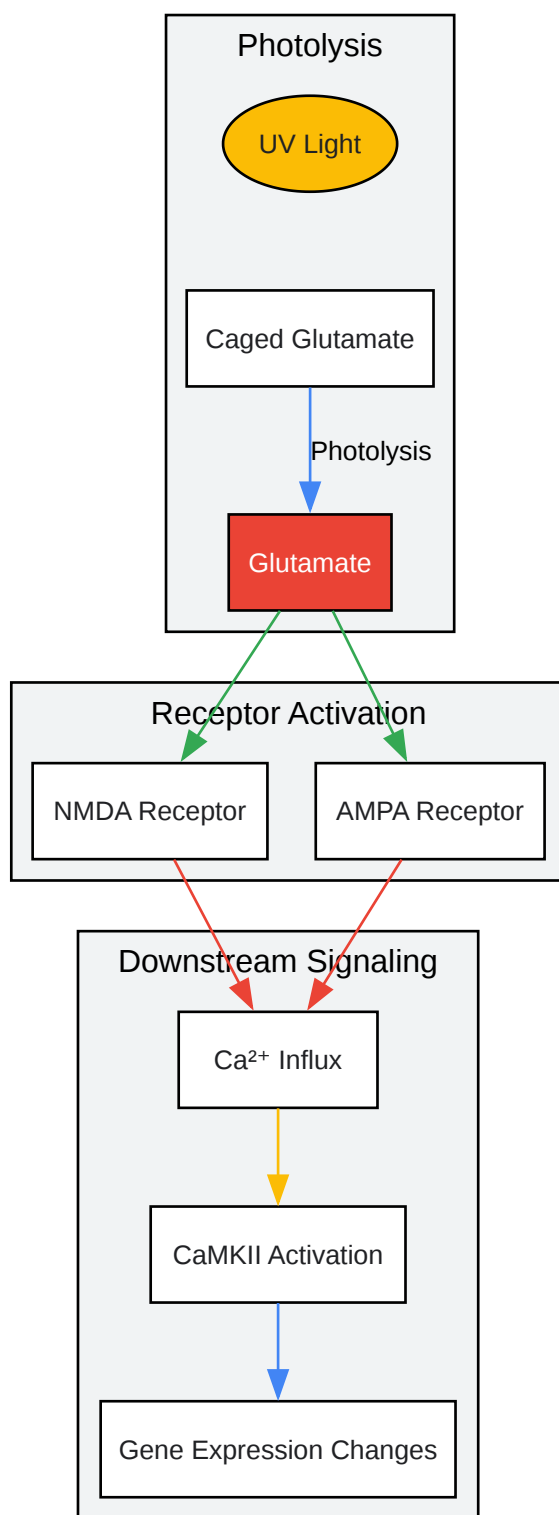
Experimental Workflow for Photolysis



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Caption: A general workflow for a photolysis experiment.

Signaling Pathway Activated by Photoreleased Glutamate



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Caption: A simplified signaling pathway activated by photoreleased glutamate.

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